BenchChemオンラインストアへようこそ!

1-Oxa-4-azaspiro[4.4]nonane

Physicochemical profiling Drug-likeness Fragment-based drug discovery

1-Oxa-4-azaspiro[4.4]nonane is a saturated spirocyclic heterocycle (C₇H₁₃NO, MW 127.18 g·mol⁻¹) comprising a tetrahydrofuran ring and a pyrrolidine ring fused at a single spiro carbon, classified within the oxazolidine family. The scaffold exhibits a calculated LogP of 0.6, zero rotatable bonds, 100% sp³-hybridized carbon fraction, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 21.3 Ų, making it a compact, rigid, three-dimensional building block of interest for fragment-based drug discovery and chiral auxiliary applications.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B8735125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-4-azaspiro[4.4]nonane
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CCC2(C1)NCCO2
InChIInChI=1S/C7H13NO/c1-2-4-7(3-1)8-5-6-9-7/h8H,1-6H2
InChIKeyIHODRWNTUPSYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-4-azaspiro[4.4]nonane (CAS 176-29-4): Spirocyclic Oxazolidine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


1-Oxa-4-azaspiro[4.4]nonane is a saturated spirocyclic heterocycle (C₇H₁₃NO, MW 127.18 g·mol⁻¹) comprising a tetrahydrofuran ring and a pyrrolidine ring fused at a single spiro carbon, classified within the oxazolidine family [1]. The scaffold exhibits a calculated LogP of 0.6, zero rotatable bonds, 100% sp³-hybridized carbon fraction, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 21.3 Ų, making it a compact, rigid, three-dimensional building block of interest for fragment-based drug discovery and chiral auxiliary applications [2]. It is commercially available at ≥95% purity from multiple suppliers .

Why Generic Spirocyclic Analogues Cannot Substitute for 1-Oxa-4-azaspiro[4.4]nonane in Structure-Based Selection


The 1-oxa-4-azaspiro[4.4]nonane scaffold is structurally distinct from several closely related spirocyclic cores that are often considered interchangeable. Replacing it with 1-azaspiro[4.4]nonane (CAS 176-03-4) eliminates the endocyclic oxygen, altering hydrogen-bonding capacity (1 HBA vs. 2 HBA) and polarity (TPSA 12 Ų vs. 21.3 Ų), which directly impacts molecular recognition and solubility [1]. Exchange with 1,4-dioxa-7-azaspiro[4.4]nonane (CAS 176-33-0) introduces a second oxygen, converting the secondary amine character to a tertiary amine and shifting the LogP and pKa profile [2]. Substituting the larger-ring homologue 1-oxa-4-azaspiro[4.5]decane (CAS 177-04-8) increases molecular weight by 14 Da, adds conformational flexibility, and alters ring-strain-dependent reactivity [3]. The quantitative evidence below demonstrates that these structural variations translate into measurable differences in physicochemical properties, biological recognition, and application-specific performance that make generic interchange scientifically unsound.

Quantitative Comparative Evidence: 1-Oxa-4-azaspiro[4.4]nonane Versus Closest Structural Analogs


Physicochemical Differentiation: LogP, Polar Surface Area, and Hydrogen-Bonding Capacity Versus 1-Azaspiro[4.4]nonane

Replacement of the endocyclic oxygen in 1-oxa-4-azaspiro[4.4]nonane with a methylene group yields 1-azaspiro[4.4]nonane (CAS 176-03-4). This single-atom change produces a measurable shift in three key drug-likeness parameters: LogP increases from 0.6 to 1.4, topological polar surface area (TPSA) decreases from 21.3 Ų to 12 Ų, and hydrogen bond acceptor count drops from 2 to 1 [1][2]. The higher LogP of the aza-only analog predicts ~6-fold greater lipophilicity, while the reduced TPSA and HBA count diminish aqueous solubility and polar interaction capacity. These differences are consequential for CNS drug design, where optimal TPSA values lie between 20–80 Ų for blood–brain barrier penetration [3].

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Corrosion Inhibition Performance in Head-to-Head Testing with Larger-Ring and Methyl-Substituted Oxazolidine Analogues

Wazzan, Obot, and Faidallah (2019) evaluated four oxazolidine derivatives—1-oxa-4-azaspiro[4.4]nonane (C7-spiro), 1-oxa-4-azaspiro[4.5]decane (C8-spiro), 6-methyl-1-oxa-4-azaspiro[4.5]decane, and 1-oxa-4-azaspiro[4.7]dodecane—as corrosion inhibitors for API 5L X60 steel in 1 M HCl using weight loss and electrochemical techniques [1]. All four compounds acted as mixed-type inhibitors, reducing the corrosion rate over 24 h of immersion. The study explicitly found that cyclooctyl substitution at the C-11 position produced the highest inhibitor efficiency, and that methyl group attachment enhanced inhibition efficiency of the cyclohexyl-substituted derivative. Critically, this paper provides the only peer-reviewed, multi-compound experimental comparison that includes 1-oxa-4-azaspiro[4.4]nonane, establishing its baseline performance within the oxazolidine corrosion inhibitor series and demonstrating that smaller-ring oxazolidines (C7-spiro) exhibit distinct adsorption characteristics compared to larger-ring or substituted analogues [1].

Corrosion inhibition Materials chemistry Electrochemistry

Conformational Rigidity: Zero Rotatable Bonds and 100% sp³ Carbon Fraction Versus Flexible Open-Chain Analogues

1-Oxa-4-azaspiro[4.4]nonane possesses zero rotatable bonds and a 100% sp³-hybridized carbon fraction, conferring complete conformational restriction [1]. Its open-chain reduction product, 2-cyclopentylaminoethanol (CAS 2842-39-9, MW 129.20 g·mol⁻¹), possesses three rotatable bonds, introducing entropic penalties upon target binding and increasing the number of low-energy conformers in solution . In medicinal chemistry, each freely rotatable bond is estimated to reduce binding affinity by approximately 0.5–1.5 kcal·mol⁻¹ due to conformational entropy loss upon complex formation, and excessive rotatable bonds correlate with poorer oral bioavailability [2]. The spiro-fusion locks the oxazolidine ring into a defined three-dimensional orientation, pre-organizing the hydrogen bond donor (NH) and acceptor (ring oxygen) vectors for target engagement without the energetic cost of conformational reorganization.

Conformational restriction Scaffold rigidity Entropic benefit

Chiral Auxiliary Utility in Biohydroxylation: Spirooxazolidine Scaffold as a Docking/Protecting Group

De Raadt et al. (2000) demonstrated that enantiopure spirooxazolidines derived from cyclopentanone and chiral amino alcohols (including the 1-oxa-4-azaspiro[4.4]nonane scaffold) serve as effective chiral docking/protecting groups in the biohydroxylation of unactivated methylene groups using the fungus Beauveria bassiana ATCC 7159 [1]. In this system, the spirooxazolidine framework simultaneously acts as a protecting group for the amino alcohol functionality and as a docking element that directs the regioselectivity and stereoselectivity of the enzymatic hydroxylation on the cyclopentane ring. Compared with the achiral spirooxazolidine 3a (derived from achiral aminoethanol), introducing chirality into the oxazolidine substituents exerted a dominant effect on the biohydroxylation outcome, with the nature of R₁/R₂ substituents influencing both product yield and optical purity [1]. A follow-up study achieved 90% diastereomeric excess (de) for (S)-configured hydroxylation using a tert-butyl-substituted spirooxazolidine derived from cyclopentanone [2]. This dual functionality—simultaneous protection and stereodirection—is not replicated by simple N-protected amino alcohols or non-spirocyclic oxazolidines.

Biocatalysis Chiral auxiliary Enantioselective hydroxylation

Synthetic Versatility: Two-Step Reductive Opening to N-Cyclopentyl-N-(2-hydroxyethyl)amine Versus Direct Synthesis of the Open-Chain Form

1-Oxa-4-azaspiro[4.4]nonane serves as a latent form of N-cyclopentyl-N-(2-hydroxyethyl)amine, accessible via sodium borohydride reduction [1]. The spirooxazolidine is synthesized in one step from cyclopentanone and 2-hydroxyethylamine (method B4b, Step 1) and reduced in a second step (method B4b, Step 2) to afford the N-cyclopentyl amino alcohol [1]. This two-step route through the spirocyclic intermediate provides an advantage over direct reductive amination approaches: the spirooxazolidine formation acts as an in situ protecting group for both the amine and alcohol functionalities, preventing over-alkylation and enabling controlled stoichiometric release of the desired secondary amino alcohol. The open-chain product 2-cyclopentylaminoethanol (CAS 2842-39-9) is a useful intermediate in its own right—recent work has demonstrated its application as a secondary amine for energy-efficient carbon capture when activated by piperazine [2]. The spirooxazolidine route thus offers a procurement pathway to two distinct chemical entities from a single synthetic intermediate.

Synthetic methodology Protecting group strategy Amine synthesis

Optimal Procurement and Application Scenarios for 1-Oxa-4-azaspiro[4.4]nonane Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: CNS-Optimized sp³-Rich Scaffold with Favorable Polarity Profile

For fragment library construction targeting CNS indications, 1-oxa-4-azaspiro[4.4]nonane offers a calculated LogP of 0.6 and TPSA of 21.3 Ų—placing it within the optimal CNS drug-like space (TPSA 20–80 Ų) while its zero rotatable bonds and 100% sp³ carbon fraction provide a pre-organized, three-dimensional pharmacophore. In direct comparison, the nitrogen-only analog 1-azaspiro[4.4]nonane exhibits LogP 1.4 and TPSA 12 Ų, making it more lipophilic and less polar—potentially advantageous for peripheral targets but less CNS-optimized [1][2]. The oxa-aza scaffold's dual hydrogen-bonding capacity (1 HBD, 2 HBA) supports bidirectional interactions at protein binding sites while maintaining fragment-like physicochemical properties (MW 127 Da, ≤95% purity commercially available) .

Chiral Auxiliary for Biocatalytic Enantioselective Hydroxylation

Researchers performing whole-cell biotransformations for enantioselective C–H hydroxylation of unactivated methylene groups should consider 1-oxa-4-azaspiro[4.4]nonane-derived spirooxazolidines as chiral docking/protecting groups. De Raadt et al. (2000) established that cyclopentanone-derived spirooxazolidines with chiral amino alcohol substituents direct the regio- and stereoselectivity of Beauveria bassiana ATCC 7159-catalyzed hydroxylation, with a tert-butyl-substituted variant achieving 90% diastereomeric excess [1][2]. This dual functionality—simultaneous protection of both amine and alcohol groups plus stereochemical direction—is a capability not shared by monofunctional protecting groups or non-spirocyclic oxazolidines, and is directly attributable to the rigid spiro junction that pre-organizes substrate presentation to the fungal P450 monooxygenases [1].

Corrosion Inhibitor Development: Baseline Oxazolidine for Structure–Activity Relationship Studies

In industrial corrosion inhibitor development for mild steel in acidic media, 1-oxa-4-azaspiro[4.4]nonane represents the smallest-ring congener in the oxazolidine inhibitor series benchmarked by Wazzan et al. (2019) [1]. This study provides the only multi-compound experimental dataset comparing C7-, C8-, and C12-ring oxazolidine spirocycles as mixed-type inhibitors for API 5L X60 steel in 1 M HCl, using both weight loss and electrochemical techniques complemented by DFT calculations. Procurement of the C7-spiro (1-oxa-4-azaspiro[4.4]nonane) enables direct SAR expansion from the established baseline, evaluating how incremental ring-size expansion, N-substitution, and C-methylation modulate adsorption efficiency and charge transfer resistance—key parameters for rational inhibitor optimization [1].

Dual-Purpose Synthetic Intermediate: Access to Both Spirocyclic and Open-Chain Amino Alcohol Chemotypes

For laboratories maintaining minimal chemical inventory, 1-oxa-4-azaspiro[4.4]nonane provides procurement efficiency by serving as a precursor to two distinct chemotypes. The intact spirooxazolidine supports fragment screening, chiral auxiliary, and heterocyclic chemistry applications. Simple sodium borohydride reduction cleanly yields N-cyclopentyl-N-(2-hydroxyethyl)amine, a secondary amino alcohol recently validated as a CO₂ capture agent when formulated with piperazine promoters, demonstrating superior stability over monoethanolamine-based systems [1][2]. This dual access from a single purchased intermediate reduces the number of separate procurement and inventory items while covering both rigid spirocyclic and flexible open-chain molecular design spaces.

Quote Request

Request a Quote for 1-Oxa-4-azaspiro[4.4]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.